molecular formula C21H31N5O B12205668 3-Cyclohexyl-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

3-Cyclohexyl-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B12205668
M. Wt: 369.5 g/mol
InChI Key: NEWYETBZRDRWGO-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a cyclohexyl group, a morpholine ring, and a triazino-benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves multiple steps. One common method includes the reaction of a benzimidazole derivative with a cyclohexylamine and a morpholine derivative under controlled conditions. The reaction is often carried out in a solvent such as dioxane or water, with sodium carbonate as a base, at temperatures ranging from 70°C to 80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield. Employing a multimode reactor, such as the Synthos 3000, can significantly reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the morpholine ring and the triazino-benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Cyclohexyl-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is unique due to its combination of a cyclohexyl group, a morpholine ring, and a triazino-benzimidazole core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C21H31N5O

Molecular Weight

369.5 g/mol

IUPAC Name

4-[2-(3-cyclohexyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl)ethyl]morpholine

InChI

InChI=1S/C21H31N5O/c1-2-6-18(7-3-1)25-16-24(11-10-23-12-14-27-15-13-23)21-22-19-8-4-5-9-20(19)26(21)17-25/h4-5,8-9,18H,1-3,6-7,10-17H2

InChI Key

NEWYETBZRDRWGO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CN(C3=NC4=CC=CC=C4N3C2)CCN5CCOCC5

Origin of Product

United States

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